Enhanced Aqueous Solubility vs. Unsubstituted 3-Pyridinylboronic Acid
The 2-hydroxypropan-2-yl substituent on (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid confers significantly enhanced aqueous solubility compared to unsubstituted 3-pyridinylboronic acid . While unsubstituted 3-pyridinylboronic acid is sparingly soluble in water, the presence of the tertiary alcohol group in the target compound increases its solubility, which is crucial for facilitating homogeneous reaction conditions in aqueous Suzuki-Miyaura couplings and for the solubility of downstream drug candidates .
| Evidence Dimension | Aqueous solubility (qualitative enhancement) |
|---|---|
| Target Compound Data | Soluble in water and alcohol solvents |
| Comparator Or Baseline | 3-Pyridinylboronic acid: sparingly soluble in water |
| Quantified Difference | Not quantified; qualitative class-level inference based on structural features |
| Conditions | Standard ambient conditions |
Why This Matters
Improved solubility reduces the need for organic co-solvents and facilitates downstream processing in drug synthesis and formulation.
